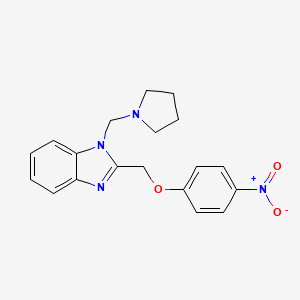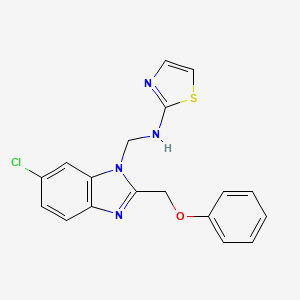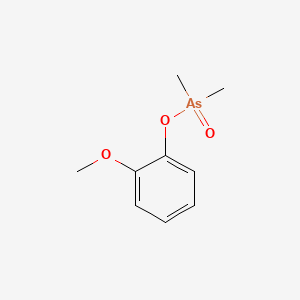
1-Dimethylarsoryloxy-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El guaiacol cacodilato es un compuesto químico que combina guaiacol, un compuesto orgánico natural derivado de la resina de guayaco y la lignina, con ácido cacodílico, un compuesto organoarsénico. El guaiacol es conocido por sus propiedades antisépticas y expectorantes, mientras que el ácido cacodílico se utiliza en diversas aplicaciones industriales, incluyendo como herbicida e intermedio químico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de guaiacol cacodilato típicamente involucra la reacción de guaiacol con ácido cacodílico bajo condiciones controladas. Un método común es disolver guaiacol en un solvente apropiado, como el etanol, y luego agregar ácido cacodílico. La mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción se completa. El producto se purifica luego mediante recristalización u otras técnicas de purificación adecuadas.
Métodos de Producción Industrial
La producción industrial de guaiacol cacodilato puede involucrar la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso se puede optimizar para obtener mayores rendimientos y pureza ajustando los parámetros de reacción, como la temperatura, el solvente y el tiempo de reacción. El producto final generalmente se somete a rigurosos controles de calidad para garantizar su idoneidad para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
El guaiacol cacodilato puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El guaiacol cacodilato se puede oxidar para formar quinonas correspondientes u otros productos oxidados.
Reducción: Las reacciones de reducción pueden convertir el guaiacol cacodilato en sus formas reducidas correspondientes.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático del guaiacol, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo. Las reacciones generalmente se llevan a cabo en condiciones ácidas o neutras.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente. Las reacciones generalmente se realizan en solventes anhidros.
Sustitución: Las reacciones de sustitución electrofílica aromática se pueden llevar a cabo utilizando reactivos como halógenos, agentes nitrantes o agentes sulfonantes en condiciones apropiadas.
Principales Productos Formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Formas reducidas de guaiacol cacodilato.
Sustitución: Diversos derivados de guaiacol sustituidos, dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El guaiacol cacodilato tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar los mecanismos de reacción.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como en el tratamiento de afecciones respiratorias debido a sus propiedades expectorantes.
Industria: Utilizado en la producción de diversos productos químicos y como intermedio en la síntesis de otros compuestos.
Mecanismo De Acción
El mecanismo de acción del guaiacol cacodilato implica su interacción con varios objetivos moleculares y vías. Se sabe que el guaiacol ejerce sus efectos a través de sus propiedades antioxidantes, eliminando las especies reactivas de oxígeno y protegiendo las células del daño oxidativo. El ácido cacodílico, por otro lado, puede interactuar con los componentes celulares e interrumpir varios procesos bioquímicos. Los efectos combinados del guaiacol y el ácido cacodílico en el guaiacol cacodilato pueden involucrar múltiples vías, incluida la modulación del estrés oxidativo y la interferencia con el metabolismo celular.
Comparación Con Compuestos Similares
Compuestos Similares
Guaiacol: Un compuesto natural con propiedades antisépticas y expectorantes.
Ácido Cacodílico: Un compuesto organoarsénico utilizado en diversas aplicaciones industriales.
Catecol: Un compuesto relacionado con una estructura química y propiedades similares al guaiacol.
Eugenol: Otro compuesto fenólico con propiedades antisépticas y analgésicas.
Unicidad del Guaiacol Cacodilato
El guaiacol cacodilato es único debido a su combinación de guaiacol y ácido cacodílico, lo que le confiere un conjunto distinto de propiedades químicas y biológicas. La presencia de ambos, guaiacol y ácido cacodílico, en un solo compuesto permite un efecto sinérgico, lo que potencialmente mejora su eficacia en diversas aplicaciones en comparación con sus componentes individuales.
Propiedades
Número CAS |
553-47-9 |
|---|---|
Fórmula molecular |
C9H13AsO3 |
Peso molecular |
244.12 g/mol |
Nombre IUPAC |
1-dimethylarsoryloxy-2-methoxybenzene |
InChI |
InChI=1S/C9H13AsO3/c1-10(2,11)13-9-7-5-4-6-8(9)12-3/h4-7H,1-3H3 |
Clave InChI |
ZSHYQCDUUBZWFA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1O[As](=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


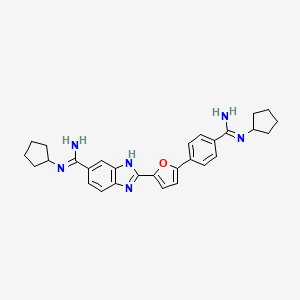

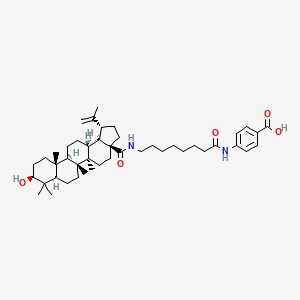
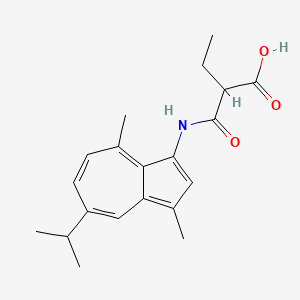

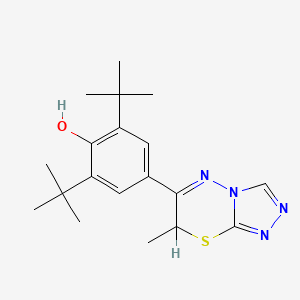
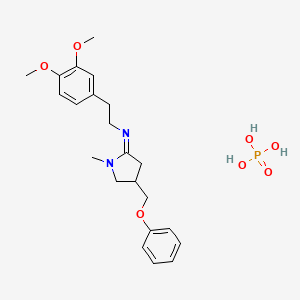
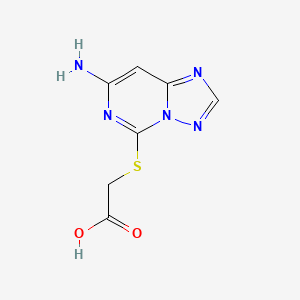
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)
![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)

